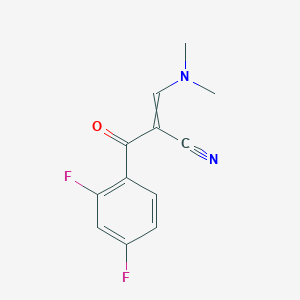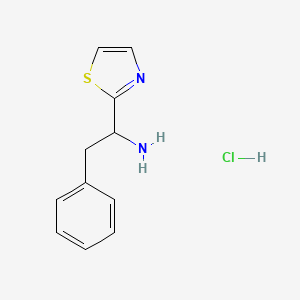
Pantoprazole Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pantoprazole Impurity A, also known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, is a related compound of Pantoprazole. Pantoprazole is a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. Impurities in pharmaceutical compounds, such as this compound, are critical to identify and control to ensure the safety and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoprazole Impurity A is typically synthesized through the oxidation of Pantoprazole sulfoxide. The process involves the use of oxidizing agents such as hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), or m-chloroperoxybenzoic acid (MCPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves a one-pot process where 2-chloro methyl 3,4-dimethoxy pyridine hydrochloride reacts with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system. This reaction is facilitated by a phase transfer catalyst and further treated with aqueous sodium hypohalite solution comprising sodium hydroxide to obtain Pantoprazole sodium in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pantoprazole Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is the oxidation of Pantoprazole sulfoxide to form this compound .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, m-chloroperoxybenzoic acid.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products: The major product formed from the oxidation of Pantoprazole sulfoxide is this compound. Other byproducts may include sulfone derivatives and other related impurities .
Scientific Research Applications
Pantoprazole Impurity A is primarily used in the pharmaceutical industry for quality control and validation processes. It helps in:
Analytical Method Development: Used as a reference standard in high-performance liquid chromatography (HPLC) to ensure the purity of Pantoprazole.
Stability Studies: Helps in understanding the stability and degradation pathways of Pantoprazole.
Toxicological Studies: Assists in evaluating the safety profile of Pantoprazole by studying the effects of its impurities.
Mechanism of Action
Pantoprazole Impurity A, like Pantoprazole, is believed to inhibit the H+/K±ATPase enzyme system at the secretory surface of the gastric parietal cell. This inhibition leads to a reduction in gastric acid secretion. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Pantoprazole Related Compound B: 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole.
Pantoprazole Related Compound D & F Mixture: A mixture consisting of 5-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole and 6-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole.
Uniqueness: Pantoprazole Impurity A is unique due to its specific formation through the oxidation of Pantoprazole sulfoxide. Its presence and control are crucial for ensuring the safety and efficacy of Pantoprazole as a pharmaceutical product .
Properties
Molecular Formula |
C16H14F2N3NaO5S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide |
InChI |
InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1 |
InChI Key |
PPJKKLJCWYSBLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


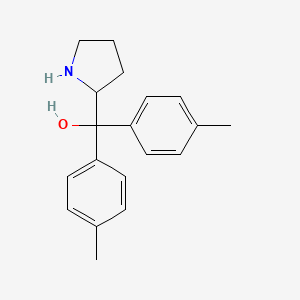
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
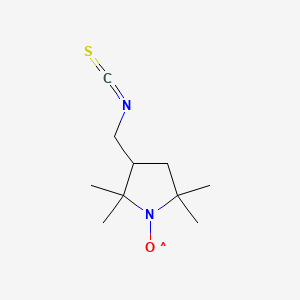
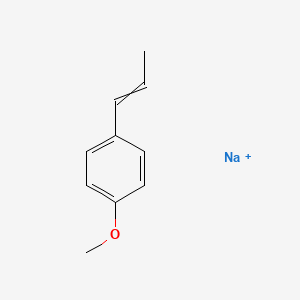
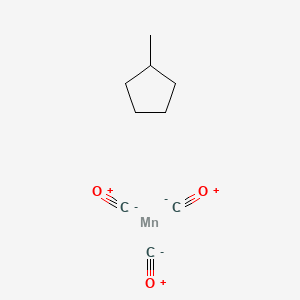
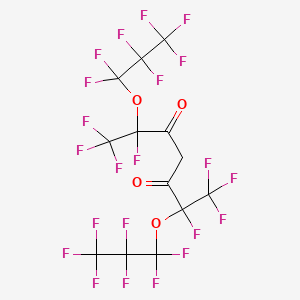
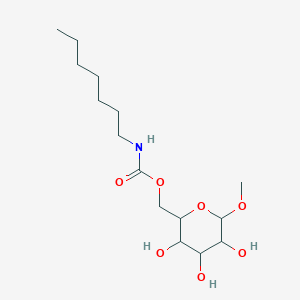
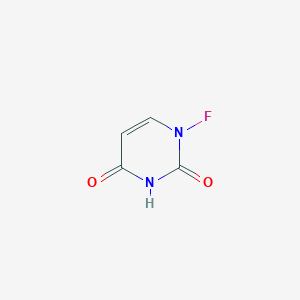
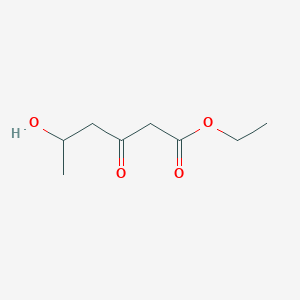
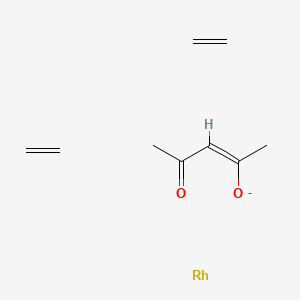
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)
![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
